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3-Methyltridec-2-en-1-ol
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Overview
Description
3-Methyltridec-2-en-1-ol is an organic compound with the molecular formula C14H28O It is an unsaturated alcohol, characterized by the presence of a double bond between the second and third carbon atoms and a hydroxyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyltridec-2-en-1-ol can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-buten-1-ol with a suitable alkylating agent under controlled conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to ensure the final product meets the required purity standards. The use of advanced catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyltridec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include 3-methyltridec-2-enal (from oxidation), 3-methyltridecan-1-ol (from reduction), and various substituted derivatives depending on the specific substitution reaction .
Scientific Research Applications
3-Methyltridec-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for active pharmaceutical ingredients.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Methyltridec-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyltridec-2-en-1-ol include:
- 3-Methyl-1-tridecyn-3-ol
- 3-Methyl-2-buten-1-ol
- 3-Methyl-3-buten-1-ol .
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which includes both a double bond and a hydroxyl group. This unique combination of functional groups gives it distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
917883-08-0 |
---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
3-methyltridec-2-en-1-ol |
InChI |
InChI=1S/C14H28O/c1-3-4-5-6-7-8-9-10-11-14(2)12-13-15/h12,15H,3-11,13H2,1-2H3 |
InChI Key |
RPHHLZWOQBXXJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=CCO)C |
Origin of Product |
United States |
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